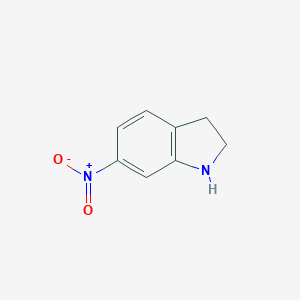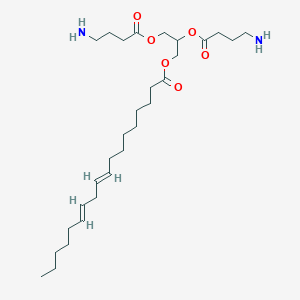
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate, also known as BAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAP is a derivative of linoleic acid, a polyunsaturated fatty acid that is essential for human health. The synthesis method of BAP involves the reaction of linoleic acid with 4-aminobutanoic acid and succinic anhydride.
Aplicaciones Científicas De Investigación
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to have potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and cardiovascular disease. In cancer research, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative diseases, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to protect neurons from damage and reduce inflammation. In cardiovascular disease, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to reduce oxidative stress and improve endothelial function.
Mecanismo De Acción
The mechanism of action of 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy balance. 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has also been shown to inhibit the mTOR pathway, which is involved in regulating cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to induce apoptosis and inhibit cell growth. In neurons, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to protect against oxidative stress and reduce inflammation. In cardiovascular cells, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to reduce oxidative stress and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also soluble in water and organic solvents, which makes it easy to work with in the lab. However, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
For research on 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate include the development of 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate derivatives, investigation of its role in other diseases, and determination of optimal dosing and administration.
Métodos De Síntesis
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate is synthesized by the reaction of linoleic acid with 4-aminobutanoic acid and succinic anhydride. The reaction takes place in the presence of a catalyst, such as triethylamine, and is typically carried out in a solvent, such as dimethylformamide. The resulting product is a white powder that is soluble in water and organic solvents.
Propiedades
Número CAS |
108920-55-4 |
|---|---|
Nombre del producto |
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate |
Fórmula molecular |
C29H52N2O6 |
Peso molecular |
524.7 g/mol |
Nombre IUPAC |
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C29H52N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27(32)35-24-26(37-29(34)21-18-23-31)25-36-28(33)20-17-22-30/h6-7,9-10,26H,2-5,8,11-25,30-31H2,1H3/b7-6+,10-9+ |
Clave InChI |
GOOTVQNYEGOTOF-AVQMFFATSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



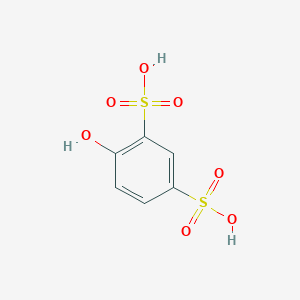
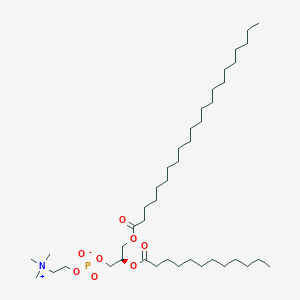
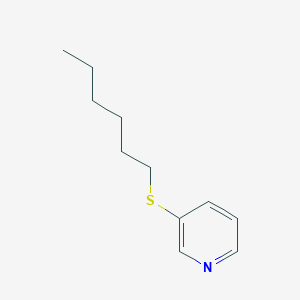
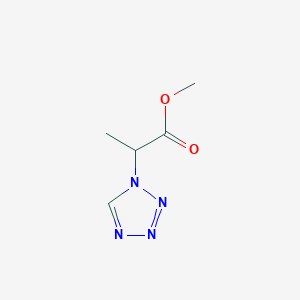
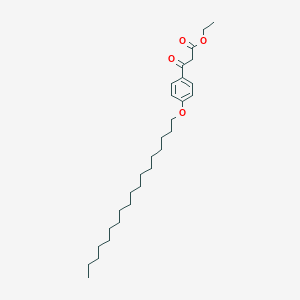
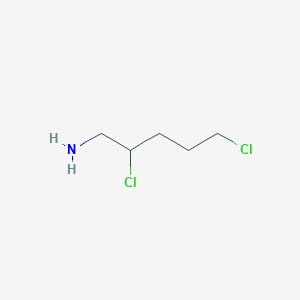
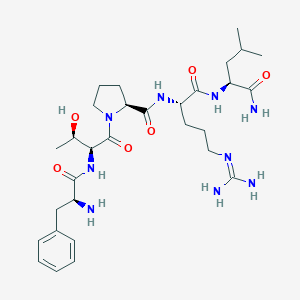
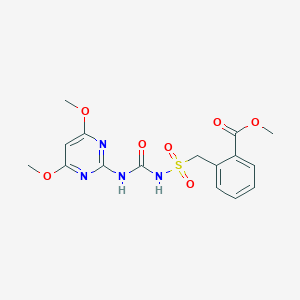
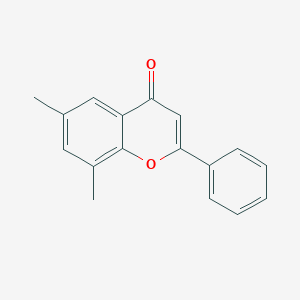
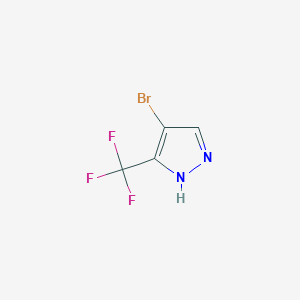
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
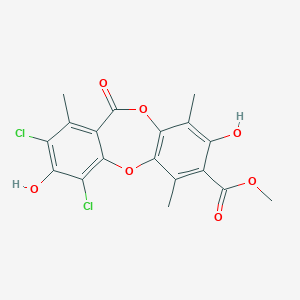
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)
